

# N-Benzoyl-L-arginine Ethyl Ester Hydrochloride: A Comprehensive Technical Guide

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## Compound of Interest

**Compound Name:** *N-Benzoyl-L-arginine ethyl ester hydrochloride*

**Cat. No.:** B556287

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties of **N-Benzoyl-L-arginine ethyl ester hydrochloride** (BAEE), a widely utilized substrate in biochemical and pharmaceutical research. The information is presented to support its application in enzyme kinetics, drug formulation, and other research areas.

## Chemical and Physical Properties

**N-Benzoyl-L-arginine ethyl ester hydrochloride** is a synthetic derivative of the amino acid L-arginine. It is a white to off-white, hygroscopic powder. Its chemical structure features a benzoyl group attached to the alpha-amino group and an ethyl ester at the carboxyl group of L-arginine, with a hydrochloride salt form enhancing its solubility in aqueous solutions.

## Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of **N-Benzoyl-L-arginine ethyl ester hydrochloride**.

Identifier	Value	Source	
CAS Number	2645-08-1		
Molecular Formula	$C_{15}H_{22}N_4O_3 \cdot HCl$		
Molecular Weight	342.82 g/mol		
Appearance	White to off-white powder		
Melting Point	128 - 135 °C		
Optical Rotation	$[\alpha]D^{20} = -17 \pm 2^\circ$ (c=2 in Water)		
UV Maximum ( $\lambda_{max}$ )	227 nm	<a href="#">[1]</a>	
Solubility	Concentration	Solvent	Notes
Water	175 mg/mL (510.47 mM)	$H_2O$	Ultrasonic assistance may be needed. <a href="#">[2]</a>
DMSO	200 mg/mL (583.40 mM)	Dimethyl Sulfoxide	Ultrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility. <a href="#">[2]</a>
Ethanol	10 mg/mL	Ethanol	
DMF	33 mg/mL	Dimethylformamide	
PBS (pH 7.2)	10 mg/mL	Phosphate-Buffered Saline	

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **N-Benzoyl-L-arginine ethyl ester hydrochloride**.

- Mass Spectrometry: In Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, BAEE typically shows a molecular ion peak at an m/z of 307.87, corresponding

to the  $[M-Cl]^+$  species.[3][4]

- FTIR Spectroscopy: The infrared spectrum of BAEE conforms to its chemical structure, with characteristic peaks for the amide, ester, and aromatic functional groups.[5][6]

## Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the properties of **N-Benzoyl-L-arginine ethyl ester hydrochloride**.

### Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., DigiMelt)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for sample grinding)

Procedure:

- Ensure the **N-Benzoyl-L-arginine ethyl ester hydrochloride** sample is dry and in a fine powder form.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
- When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

## Trypsin Activity Assay using BAEE

**Principle:** Trypsin, a serine protease, catalyzes the hydrolysis of the ester bond in **N-Benzoyl-L-arginine ethyl ester hydrochloride**. This reaction produces N-Benzoyl-L-arginine and ethanol. The increase in absorbance at 253 nm is directly proportional to the rate of BAEE hydrolysis and thus to the trypsin activity.

### Reagents:

- 67 mM Sodium Phosphate Buffer (pH 7.6 at 25°C): Prepare by dissolving sodium phosphate, monobasic in ultrapure water and adjusting the pH with 1 M NaOH.
- 0.25 mM BAEE Substrate Solution: Dissolve **N-Benzoyl-L-arginine ethyl ester hydrochloride** in the sodium phosphate buffer.
- 1 mM Hydrochloric Acid (HCl): For preparing the enzyme solution.
- Trypsin Enzyme Solution: Immediately before use, prepare a solution of trypsin in cold 1 mM HCl.

### Procedure:

- Set a spectrophotometer to a wavelength of 253 nm and maintain the temperature at 25°C.
- Pipette 3.0 mL of the BAEE substrate solution into a quartz cuvette.
- Equilibrate the cuvette to 25°C in the spectrophotometer and record the initial absorbance.
- To initiate the reaction, add 0.2 mL of the trypsin enzyme solution to the cuvette.
- Immediately mix the solution by inversion and start recording the absorbance at 253 nm for approximately 5 minutes.

- Calculate the rate of change in absorbance per minute ( $\Delta A_{253}/\text{min}$ ) from the linear portion of the reaction curve.
- One BAEE unit of trypsin activity is defined as the amount of enzyme that produces a  $\Delta A_{253}$  of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.

## Visualizations

### Experimental Workflow for Trypsin Activity Assay

The following diagram illustrates the key steps in determining trypsin activity using BAEE as a substrate.

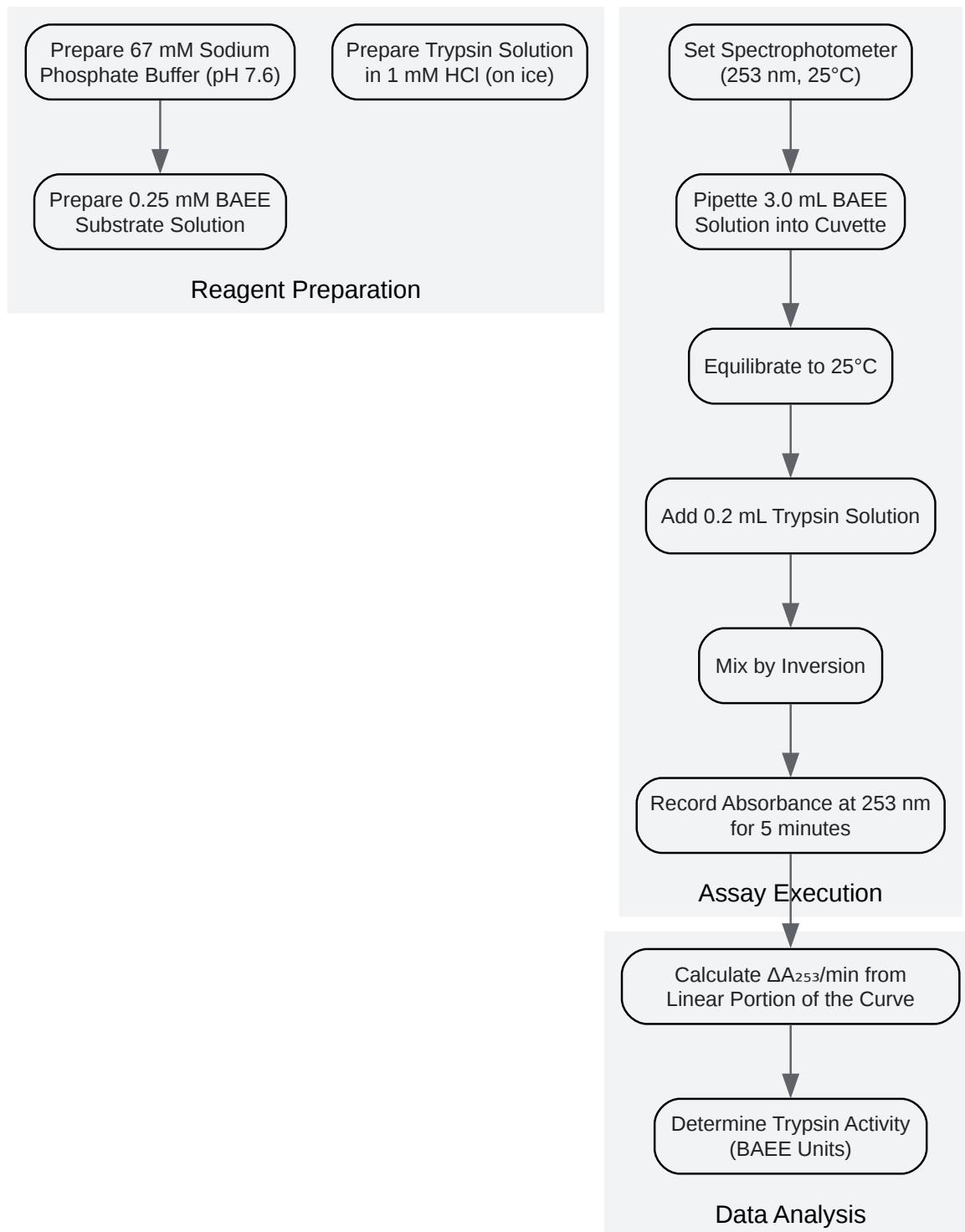


Figure 1: Experimental Workflow for Trypsin Activity Assay using BAEE

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Caption: Workflow for determining trypsin activity using BAEE.

## Enzymatic Hydrolysis of BAEE by Trypsin

The diagram below illustrates the enzymatic cleavage of **N-Benzoyl-L-arginine ethyl ester hydrochloride** by trypsin.

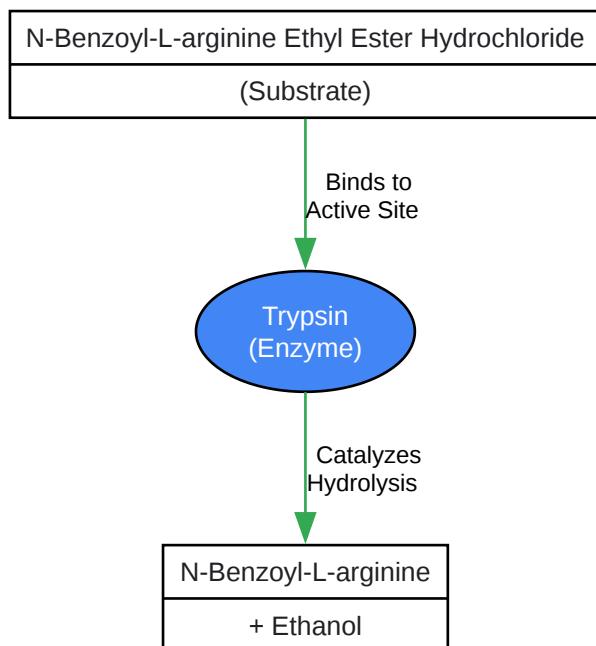


Figure 2: Enzymatic Hydrolysis of BAEE by Trypsin

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Caption: Trypsin-catalyzed hydrolysis of BAEE.

## Applications in Research and Development

**N-Benzoyl-L-arginine ethyl ester hydrochloride** is a valuable tool in various scientific disciplines:

- Enzyme Kinetics: It serves as a standard substrate for assaying the activity of serine proteases such as trypsin, chymotrypsin, papain, and thrombin.<sup>[7]</sup> Its hydrolysis can be conveniently monitored spectrophotometrically, making it suitable for kinetic studies, including the determination of Michaelis-Menten constants and the screening of enzyme inhibitors.
- Drug Development: In pharmaceutical development, it can be used in drug formulation processes. Its structure can enhance the bioavailability and stability of active pharmaceutical

ingredients in peptide-based therapeutics.

- Biochemical Research: BAEE is employed in fundamental research to understand the mechanisms of proteolytic enzymes and their roles in various physiological and pathological processes.

## Safety and Handling

**N-Benzoyl-L-arginine ethyl ester hydrochloride** is a hygroscopic powder and should be stored in a cool, dry place. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

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